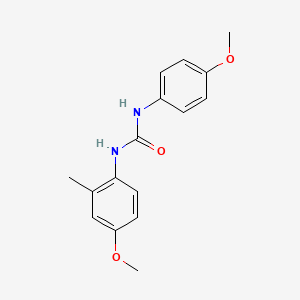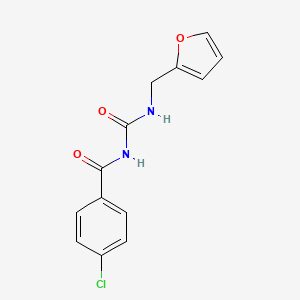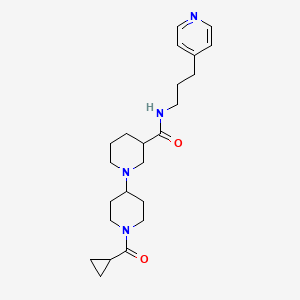
1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two methoxy groups and a urea linkage, which imparts unique chemical properties to the molecule
Preparation Methods
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxy-2-methylphenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
4-Methoxy-2-methylphenyl isocyanate+4-Methoxyaniline→this compound
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Chemical Reactions Analysis
1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of amines or alcohols.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles like hydroxide ions.
The stability of the urea linkage under different conditions makes it a versatile compound for various chemical transformations .
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection and deprotection of amine groups.
Biology: The compound’s ability to form stable urea linkages makes it useful in the study of protein and peptide chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other materials where stable urea linkages are required.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea involves its ability to form stable urea linkages. This stability is due to the resonance stabilization of the urea group, which makes it resistant to hydrolysis under various conditions. The compound can interact with amine groups, forming stable urea bonds that are useful in protecting and deprotecting amines in organic synthesis .
Comparison with Similar Compounds
1-(4-Methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea can be compared with other urea derivatives such as:
1-(4-Methoxyphenyl)-3-phenylurea: This compound lacks the methyl group present in this compound, which may affect its reactivity and stability.
1-(4-Methoxy-2-methylphenyl)-3-phenylurea: Similar to the target compound but with only one methoxy group, which can influence its chemical properties.
1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the methyl group, potentially altering its reactivity and applications.
The presence of both methoxy and methyl groups in this compound imparts unique chemical properties that make it distinct from other similar compounds .
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-10-14(21-3)8-9-15(11)18-16(19)17-12-4-6-13(20-2)7-5-12/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXXLKQBSGSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,1-dimethyl-6-propyl-N-(1,3-thiazol-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5433412.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5433426.png)

![3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B5433443.png)
![N-[(Z)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B5433444.png)
![N,N-diethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5433453.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5433459.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5433462.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5433470.png)
![4-{1-[3-(DIMETHYLAMINO)PROPYL]-2-(2-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B5433475.png)
![2-chloro-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5433483.png)
![8-[(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5433488.png)
![1'-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4'-bipiperidin-3-ol](/img/structure/B5433501.png)
